REACTION_CXSMILES
|
Br[CH:2]([CH3:6])[C:3](Br)=[O:4].[CH:7]1[CH2:12]CC=[CH:9][CH:8]=1.[CH2:13](N(CC)CC)C>CCCCCC>[CH3:12][CH:7]=[CH:8][CH2:9][CH2:6][CH2:2][C:3](=[O:4])[CH3:13]
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Name
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|
Quantity
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81.3 g
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Type
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reactant
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Smiles
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BrC(C(=O)Br)C
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Name
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Quantity
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0.5 mol
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Type
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reactant
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Smiles
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C1=CC=CCC1
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Name
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|
Quantity
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38.6 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CCCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below 40° C. by occasional cooling
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Type
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CUSTOM
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Details
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After an additional 3 hours at room temperature the precipitated triethylamine hydrobromide was removed by filtration
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Duration
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3 h
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Type
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CUSTOM
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Details
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The filtrate was evaporated
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Type
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DISTILLATION
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Details
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the residue was purified by distillation under reduced pressure and subsequently by chromatography on silica gel using 4% diethyl ether in hexane for the elution
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Name
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Type
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product
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Smiles
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CC=CCCCC(C)=O
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Name
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Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |